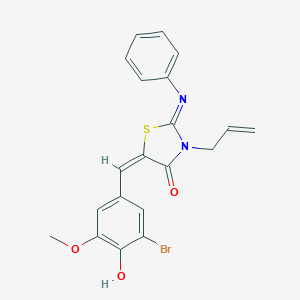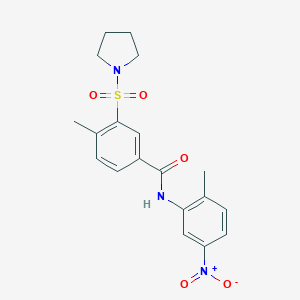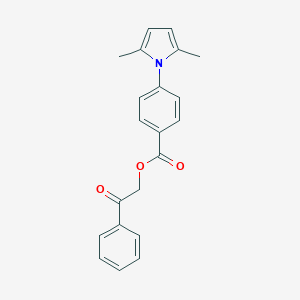
3-benzyl-N-(4-fluorophenyl)-4-naphthalen-2-yl-1,3-thiazol-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-N-(4-fluorophenyl)-4-naphthalen-2-yl-1,3-thiazol-2-imine is a complex organic compound that features a thiazole ring, a naphthalene moiety, and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-N-(4-fluorophenyl)-4-naphthalen-2-yl-1,3-thiazol-2-imine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of a thioamide and a halogenated naphthalene derivative in the presence of a base to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-benzyl-N-(4-fluorophenyl)-4-naphthalen-2-yl-1,3-thiazol-2-imine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts like palladium or copper, along with appropriate ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the aromatic rings.
Applications De Recherche Scientifique
3-benzyl-N-(4-fluorophenyl)-4-naphthalen-2-yl-1,3-thiazol-2-imine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which 3-benzyl-N-(4-fluorophenyl)-4-naphthalen-2-yl-1,3-thiazol-2-imine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
benzyl N-(4-fluorophenyl)carbamate: This compound shares the fluorophenyl group but differs in its overall structure and functional groups.
3-benzyl-N-(3-chloro-4-fluorophenyl)-1-imidazolidinecarbothioamide: Similar in having a benzyl and fluorophenyl group, but with different core structures.
Uniqueness
What sets 3-benzyl-N-(4-fluorophenyl)-4-naphthalen-2-yl-1,3-thiazol-2-imine apart is its combination of a thiazole ring with a naphthalene moiety and a fluorophenyl group. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C26H19FN2S |
|---|---|
Poids moléculaire |
410.5g/mol |
Nom IUPAC |
3-benzyl-N-(4-fluorophenyl)-4-naphthalen-2-yl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C26H19FN2S/c27-23-12-14-24(15-13-23)28-26-29(17-19-6-2-1-3-7-19)25(18-30-26)22-11-10-20-8-4-5-9-21(20)16-22/h1-16,18H,17H2 |
Clé InChI |
FGPSORCVFUWKFJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=CSC2=NC3=CC=C(C=C3)F)C4=CC5=CC=CC=C5C=C4 |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=CSC2=NC3=CC=C(C=C3)F)C4=CC5=CC=CC=C5C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388122.png)
![ethyl 5-(4-chlorophenyl)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388123.png)
![1-[1,1-bis(4-methylphenyl)-4'-(2-nitrophenyl)-1,3,4',5'-dihydrospiro(2-benzothiophene-3,5'-[1,3,4]-thiadiazole)-2'-yl]ethanone](/img/structure/B388124.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388125.png)
![ethyl 5-(4-chlorophenyl)-2-(3-iodo-4,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388126.png)

![ethyl 5-(4-chlorophenyl)-2-(2-hydroxy-3,5-diiodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388128.png)
![ETHYL (2E)-2-[(2-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388129.png)

![diethyl 3-methyl-5-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B388136.png)




